molecular formula C10H7BrO2 B8811522 7-(Bromomethyl)-2h-chromen-2-one CAS No. 53878-12-9

7-(Bromomethyl)-2h-chromen-2-one

Cat. No. B8811522
CAS RN: 53878-12-9
M. Wt: 239.06 g/mol
InChI Key: PIRJLYFMCACMRZ-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-2h-chromen-2-one is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
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properties

CAS RN

53878-12-9

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

7-(bromomethyl)chromen-2-one

InChI

InChI=1S/C10H7BrO2/c11-6-7-1-2-8-3-4-10(12)13-9(8)5-7/h1-5H,6H2

InChI Key

PIRJLYFMCACMRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Methylcoumarin (28 g), 70% benzoylperoxide (1.68 g), and N-bromosuccinimide (30.8 g) was added to 140 mL chloroform in a one liter flask, and the suspension was refluxed overnight. The solution was diluted with 100 mL chloroform. The resulting crude product was recrystallized from 750 mL acetone. A white solid (21 g) with a melting point of 172-176° C. was obtained.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
catalyst
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g (62.4 mmol) of 7-methyl-coumarin were suspended in 115 ml of carbon tetrachloride. After the addition of 12.2 g (68.7 mmol) of N-bromosuccinimide and 0.122 g (0.5 mmol) of benzoyl peroxide the reaction mixture was boiled under reflux for 7 hours. After cooling to room temperature the mixture was filtered. The residue was washed in succession with carbon tetrachloride and a small amount of diethyl ether and subsequently digested in 500 ml of water. The crude product was filtered off, dried and recrystallized from about 150 ml of acetone. After drying in a water-jet vacuum at 60° C. there were obtained 11 g of 7-bromomethyl-2H-1-benzopyran-2-one as white crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
0.122 g
Type
catalyst
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 7-methylcoumarin (50 g) in acetonitrile (1.2 L), N-bromosuccinimide (56 g) and α,α′-azobisisobutylonitrile (510 mg) were added, and the mixture was stirred for 30 minutes at 78° C. of inside temperature. The reaction mixture was concentrated, and water was added. The crystal was collected by filtration to give the title compound (76 g) having the following physical data.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
[Compound]
Name
α,α′-azobisisobutylonitrile
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One

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